molecular formula C12H25N B1176977 nefloxacin CAS No. 146239-82-9

nefloxacin

Cat. No.: B1176977
CAS No.: 146239-82-9
Attention: For research use only. Not for human or veterinary use.
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Description

Nefloxacin, also standardized as Norfloxacin, is a synthetic broad-spectrum antibacterial agent of the fluoroquinolone class, exclusively For Research Use Only. Its primary research value lies in its potent bactericidal activity, which is mediated through a well-defined mechanism of action. This compound functions by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . DNA gyrase is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription . By binding to the A subunit of this enzyme, this compound stabilizes the DNA-enzyme complex, preventing the relegation of DNA strands and causing double-stranded breaks, which ultimately leads to bacterial cell death . The concurrent inhibition of topoisomerase IV, an enzyme crucial for separating interlinked daughter chromosomes after DNA replication, disrupts bacterial cell division and provides a powerful dual-action bactericidal effect . This mechanism makes it a valuable tool for studying bacterial nucleic acid synthesis and replication processes. Researchers utilize this compound as a model compound to investigate the pathophysiology and treatment of bacterial infections, particularly those affecting the urinary tract, given its noted accumulation in urine . Its broad-spectrum activity against a range of Gram-negative and Gram-positive bacteria also makes it applicable for studies in antimicrobial resistance and the development of novel antibacterial agents .

Properties

CAS No.

146239-82-9

Molecular Formula

C12H25N

Synonyms

nefloxacin

Origin of Product

United States

Molecular and Cellular Mechanisms of Nefloxacin Action

Downstream Cellular Responses to Topoisomerase Poisoning

Impact on Bacterial Cell Division and Morphology

The molecular actions of nefloxacin, specifically its inhibition of DNA gyrase and topoisomerase IV, have profound and direct consequences on bacterial cell division and morphology. wikipedia.orgwikipedia.org

Impaired Cell Division: The primary impact is the direct inhibition of bacterial cell division. By blocking DNA replication and preventing the proper segregation of daughter chromosomes, this compound effectively halts the cellular machinery required for a bacterium to divide into two daughter cells. This blockage is a direct consequence of the drug's interference with essential DNA processing enzymes. wikipedia.orgwikipedia.org

Based on the comprehensive search conducted, there is a significant lack of readily available scientific literature and pre-clinical data specifically pertaining to the chemical compound "this compound" in the context of its antimicrobial activity and in vitro characterization as outlined in your request.

The search results primarily provide information on related fluoroquinolone antibiotics such as norfloxacin (B1679917), ciprofloxacin (B1669076), levofloxacin (B1675101), and moxifloxacin. While these compounds share structural similarities and mechanisms of action with quinolones, data specific to "this compound" regarding its quantitative susceptibility profiling (MIC determinations, bactericidal activity, time-kill kinetics), activity spectrum against bacterial pathogens, and activity against specific bacterial states like biofilms and intracellular bacteria was not found in the reliable sources consulted.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" as per your detailed outline and content requirements, due to the absence of relevant pre-clinical data in the search results.

Could you please verify if "this compound" is the correct compound name, or if you might have intended to request information on a different, related compound such as norfloxacin or nemonoxacin, for which some data was identified in the search?

Without specific scientific data on this compound's pre-clinical antimicrobial properties, fulfilling the request to the specified standard is not feasible.

Pre Clinical Antimicrobial Activity and in Vitro Characterization

Comparative Studies with Other Antimicrobial Agents (in vitro)

Comparative in vitro studies have evaluated the activity of nefloxacin against other antimicrobial agents. In studies focusing on urinary tract infections, this compound has demonstrated greater effectiveness against Gram-negative rods compared to older agents such as nalidixic acid, trimethoprim, mecillinam, and nitrofurantoin (B1679001) nih.gov. Against urinary bacterial isolates, this compound was found to be the most active agent tested among nalidixic acid, nitrofurantoin, co-trimoxazole, trimethoprim, sulfamethoxazole, cinoxacin, tetracycline, ampicillin, carbenicillin, and cephalexin, particularly against Gram-negative bacilli nih.gov. However, it was less active than some other agents against enterococci and Staphylococcus aureus nih.gov.

In comparisons with beta-lactam antibiotics, and in some cases gentamicin (B1671437) or metronidazole (B1676534), this compound showed high activity against enterobacteria, Haemophilus influenzae, and Neisseria gonorrhoeae nih.gov. While active against Pseudomonas aeruginosa, its activity was less potent than against many Gram-negative bacteria nih.gov. Against staphylococci and streptococci, this compound was less active compared to its efficacy against Gram-negative organisms nih.gov. Anaerobes, such as the Bacteroides fragilis group, showed relative resistance to this compound in these comparisons nih.gov.

Studies involving other fluoroquinolones highlight variations in activity. For instance, finafloxacin, a novel fluoroquinolone, exhibits enhanced activity under acidic conditions, a characteristic that distinguishes it from other marketed fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101), which generally show decreased activity at lower pH nih.gov. Comparative studies on biofilm formation have indicated that fluoroquinolones, as a class, may exhibit greater efficacy against biofilms of certain bacteria like non-typeable Haemophilus influenzae compared to beta-lactams and macrolides, although their activity might be less effective than minocycline (B592863) and fosfomycin (B1673569) against biofilms mdpi.com.

The following table summarizes some in vitro activity findings from comparative studies:

Bacterial Species/GroupThis compound Activity (vs. Comparators)Comparator Agents MentionedSource
Gram-negative rods (UTI isolates)More effective than nih.govNalidixic acid, trimethoprim, mecillinam, nitrofurantoin nih.gov
Urinary bacterial isolatesMost active against Gram-negative bacilli; less active against enterococci and Staphylococcus aureusNalidixic acid, nitrofurantoin, co-trimoxazole, trimethoprim, sulfamethoxazole, cinoxacin, tetracycline, ampicillin, carbenicillin, cephalexin nih.gov
EnterobacteriaHighly active nih.govBeta-lactam antibiotics, gentamicin, metronidazole (in comparison context) nih.gov
Haemophilus influenzaeHighly active nih.govBeta-lactam antibiotics, gentamicin, metronidazole (in comparison context) nih.gov
Neisseria gonorrhoeaeHighly active nih.govBeta-lactam antibiotics, gentamicin, metronidazole (in comparison context) nih.gov
Pseudomonas aeruginosaActive nih.govBeta-lactam antibiotics, gentamicin, metronidazole (in comparison context) nih.gov
StaphylococciSomewhat less active nih.govBeta-lactam antibiotics, gentamicin, metronidazole (in comparison context) nih.gov
StreptococciSomewhat less active nih.govBeta-lactam antibiotics, gentamicin, metronidazole (in comparison context) nih.gov
Anaerobes (e.g., B. fragilis)Relatively resistant nih.govBeta-lactam antibiotics, gentamicin, metronidazole (in comparison context) nih.gov

Mechanisms of Bacterial Resistance to Nefloxacin

Target Enzyme Mutations and Alterations

Fluoroquinolones like nefloxacin exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination jpedres.org. Resistance can develop through mutations that alter the structure of these enzymes, reducing their binding affinity for the antibiotic mdpi.comfrontiersin.orgmdpi.com.

Mutations in Quinolone Resistance-Determining Regions (QRDRs) of GyrA/GyrB

DNA gyrase, a primary target of this compound in Gram-negative bacteria, is a heterotetramer composed of two GyrA and two GyrB subunits jpedres.org. Mutations conferring resistance are frequently located within specific regions of these subunits known as the Quinolone Resistance-Determining Regions (QRDRs) jpedres.orgbiorxiv.org. In Escherichia coli, common QRDR mutations in GyrA occur at positions S83 and D87 jpedres.orgbiorxiv.org. Mutations in GyrB, such as at position S464, have also been observed to contribute to reduced susceptibility, although their impact may be less significant than GyrA mutations in some species jmb.or.kr. Studies have shown that mutations in gyrA are often the initial step in the development of high-level fluoroquinolone resistance jpedres.orgjmb.or.kr.

Bacterial SpeciesGeneCommon QRDR Mutation SitesAmino Acid Change Examples
Escherichia coligyrAS83, D87S83→L, D87→N
Pseudomonas aeruginosagyrAThr83Thr83→Ile
Edwardsiella tardagyASer83Ser83→Arg
Staphylococcus aureusgyrASer84Ser84→L

Mutations in ParC/ParE Subunits of Topoisomerase IV

Topoisomerase IV, a primary target in many Gram-positive bacteria and a secondary target in Gram-negative bacteria, is composed of two ParC and two ParE subunits jpedres.orgnih.gov. Mutations in the QRDRs of parC and parE also contribute to this compound resistance jpedres.orgnih.gov. In E. coli, common mutations in ParC are found at positions S80 or E84 jpedres.orgbiorxiv.org. Mutations in ParE, such as at positions L416 and S458, can also play a role in resistance biorxiv.org. Resistance levels often increase with the accumulation of mutations in both gyrase and topoisomerase IV jpedres.orgnih.gov. For instance, in Streptococcus pneumoniae and Staphylococcus aureus, mutations in ParC can confer low-level resistance, while mutations in both ParC and GyrA lead to high-level resistance nih.gov.

Bacterial SpeciesGeneCommon QRDR Mutation SitesAmino Acid Change Examples
Escherichia coliparCS80, E84S80→I, E84→K
Edwardsiella tardaparCSer84Ser84→Ile
Viridans Group StreptococciparCSer79Ser79→Phe, Ser79→Ile
Viridans Group StreptococciparEPro424Pro424→Gln

Efflux Pump Systems Mediating Resistance

Efflux pumps are bacterial membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration below inhibitory levels frontiersin.orgreactgroup.orgjournalagent.com. This mechanism contributes significantly to both intrinsic and acquired resistance to this compound mdpi.comnih.gov.

Identification and Characterization of Specific Efflux Pumps (e.g., NorA, AcrAB-TolC)

Several efflux pump systems have been implicated in fluoroquinolone resistance. The NorA efflux pump in Staphylococcus aureus is a well-characterized example that extrudes fluoroquinolones mdpi.com. In Gram-negative bacteria, the AcrAB-TolC system is a major multidrug efflux pump belonging to the Resistance Nodulation Division (RND) family microbiologyjournal.orgbmbreports.org. This tripartite pump consists of AcrA (periplasmic adaptor protein), AcrB (inner membrane transporter), and TolC (outer membrane channel) microbiologyjournal.orgbiorxiv.org. AcrAB-TolC can expel a broad spectrum of antibiotics, including fluoroquinolones, contributing to multidrug resistance microbiologyjournal.orgbmbreports.org. Other RND pumps like MexAB-OprM in Pseudomonas aeruginosa and AdeABC in Acinetobacter baumannii also play a role in fluoroquinolone efflux bmbreports.orgfrontiersin.org.

Efflux Pump SystemBacterial SpeciesFamilyComponentsSubstrates Include
NorAStaphylococcus aureusMFSSingle proteinFluoroquinolones
AcrAB-TolCEnterobacteriaceae (E. coli)RNDAcrA, AcrB, TolCFluoroquinolones, Carbapenems, Cephalosporins, Aminoglycosides
MexAB-OprMPseudomonas aeruginosaRNDMexA, MexB, OprMFluoroquinolones, Beta-lactams, Tetracyclines
AdeABCAcinetobacter baumanniiRNDAdeA, AdeB, AdeCFluoroquinolones, Aminoglycosides, Beta-lactams

Regulatory Mechanisms of Efflux Pump Expression

The expression of efflux pumps is tightly regulated at the transcriptional level journalagent.comnih.gov. Mutations in regulatory genes can lead to the overexpression of efflux pumps, resulting in increased antibiotic resistance reactgroup.orgjournalagent.com. For example, the expression of acrAB in E. coli is negatively regulated by AcrR, and can be activated by global regulators such as MarA, SoxS, and Rob in response to various environmental signals mdpi.com. Two-component regulatory systems (TCS) also play a significant role in controlling efflux pump expression in response to external stimuli frontiersin.orgnih.gov. Deregulation of these systems can lead to constitutive overexpression of efflux pumps and contribute to high-level resistance journalagent.com.

Strategies for Efflux Pump Inhibition to Restore Susceptibility

Given the significant role of efflux pumps in antibiotic resistance, inhibiting their activity is a promising strategy to restore or enhance the efficacy of antibiotics like this compound mdpi.com. Efflux pump inhibitors (EPIs) can block the function of these pumps, leading to increased intracellular accumulation of the antibiotic mdpi.comnih.gov. Various compounds have been investigated as EPIs, including synthetic molecules and natural products mdpi.comnih.gov. While EPIs have shown potential in laboratory settings and can reduce the minimum inhibitory concentration (MIC) of fluoroquinolones in resistant strains, their clinical application is still under development frontiersin.organr.fr. Research is ongoing to identify potent and non-toxic EPIs that can be used in combination with existing antibiotics to overcome resistance mdpi.comanr.fr.

Efflux Pump Inhibitor ExampleTarget Efflux Pump(s) (Examples)Effect on Antibiotic Susceptibility (Examples)
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)MFS, ABC transporters (in M. tuberculosis)Reduces OFL MIC levels nih.gov
VerapamilABC transporters (in M. tuberculosis)Reduces OFL MIC levels nih.gov
PAβNRND pumps (e.g., AdeABC in A. baumannii)Decreased MIC of FQs frontiersin.org

Plasmid-Mediated Quinolone Resistance (PMQR) Determinants

Plasmid-mediated quinolone resistance (PMQR) involves the acquisition of genes located on mobile genetic elements, such as plasmids, which can be transferred between bacteria. nih.govnih.gov While PMQR typically confers low-level resistance, it is clinically significant as it can facilitate the selection of chromosomal mutations leading to higher resistance levels and can be associated with resistance to other antibiotic classes, contributing to multidrug resistance. nih.govnih.govplos.org The main PMQR determinants include Qnr proteins, aminoglycoside acetyltransferase variants like AAC(6')-Ib-cr, and plasmid-encoded efflux pumps such as OqxAB and QepA. nih.govnih.govjmb.or.kr

Qnr Proteins (QnrA, QnrB, QnrS)

Qnr proteins are a family of pentapeptide repeat proteins that protect bacterial DNA gyrase and topoisomerase IV from quinolone inhibition. nih.govnih.govmcmaster.ca They achieve this protection by binding to the enzymes and/or the DNA, thereby reducing the number of available enzyme targets or impeding the access of quinolones to the enzyme-DNA complex. mdpi.comnih.govnih.gov Several families of Qnr proteins exist, including QnrA, QnrB, and QnrS, which are commonly found on plasmids. jmb.or.krmdpi.comremedypublications.com These proteins are thought to have originated from indigenous chromosomal Qnr-like proteins in aquatic bacteria. nih.govjmb.or.kr

Aminoglycoside Acetyltransferase Variants (e.g., AAC(6')-Ib-cr)

Certain variants of aminoglycoside acetyltransferases, such as AAC(6')-Ib-cr, can also confer resistance to quinolones. nih.govmdpi.com This enzyme is a bifunctional acetyltransferase capable of modifying both aminoglycosides and certain fluoroquinolones, including ciprofloxacin (B1669076) and norfloxacin (B1679917), by acetylating an amino group on their piperazinyl ring. nih.govmdpi.com This modification reduces the activity of the quinolone. nih.gov The AAC(6')-Ib-cr variant differs from the wild-type AAC(6')-Ib by specific amino acid substitutions, notably Asp179Tyr and Trp102Arg. mdpi.com The gene encoding AAC(6')-Ib-cr is frequently located on mobile genetic elements, contributing to its dissemination among bacterial populations. mdpi.combrieflands.com

Molecular Epidemiology and Dissemination of Resistance Genes

The molecular epidemiology of this compound resistance, as with other quinolones, involves tracking the prevalence, distribution, and transmission of resistance genes and resistant bacterial clones. nih.govfrontiersin.org Mobile genetic elements, particularly plasmids carrying PMQR genes like qnr and aac(6')-Ib-cr, play a crucial role in the dissemination of quinolone resistance among diverse bacterial species and across different environments, including clinical settings, livestock, and aquatic ecosystems. nih.govplos.orgjmb.or.kruq.edu.au

Studies employing molecular techniques such as PCR, pulsed-field gel electrophoresis (PFGE), and whole-genome sequencing (WGS) are essential for understanding the clonal spread of resistant strains and the horizontal transfer of resistance genes. uq.edu.aunih.gov The co-occurrence of PMQR genes with other resistance determinants, such as extended-spectrum β-lactamase (ESBL) genes, on the same plasmids or mobile elements is a significant concern, contributing to the emergence of multidrug-resistant bacteria. plos.orgbrieflands.com The widespread presence of PMQR genes in various reservoirs highlights the interconnectedness of resistance dissemination across human, animal, and environmental health (the "One Health" concept). plos.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound4539
QnrA protein-
QnrB protein-
QnrS protein-
AAC(6')-Ib-cr protein-

Note: PubChem primarily catalogs chemical compounds. While some proteins or peptides with defined sequences might have CIDs (e.g., small peptides), larger, complex proteins like Qnr variants and AAC(6')-Ib-cr are typically not assigned single PubChem CIDs in the same way as small molecules. Information about such proteins is usually found in protein databases like UniProt or the NCBI Protein database. The PubChem entries found for "Qnr protein" nih.gov and "AAC(6')-Ib-cr" mcmaster.camcmaster.ca refer to general concepts or specific variants within the CARD database context, not a single CID for the protein family or the general 'cr' variant.

This compound, a synthetic fluoroquinolone, exerts its potent antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and other essential DNA processes. mdpi.comnih.gov However, the clinical efficacy of this compound is increasingly challenged by the development of bacterial resistance. This resistance is a complex phenomenon driven by a variety of mechanisms, including genetic mutations and the acquisition of mobile genetic elements. nih.govnih.gov

Plasmid-Mediated Quinolone Resistance (PMQR) Determinants

Plasmid-mediated quinolone resistance (PMQR) involves the acquisition of genes located on mobile genetic elements, such as plasmids, which can be horizontally transferred between bacteria. nih.govnih.gov Although PMQR typically confers only low-level reductions in susceptibility to quinolones, its significance lies in its ability to facilitate the selection of higher-level chromosomal resistance mutations and its frequent association with other antibiotic resistance genes, contributing to multidrug resistance. nih.govnih.govplos.org Key PMQR determinants include the Qnr proteins, variants of aminoglycoside acetyltransferases like AAC(6')-Ib-cr, and plasmid-encoded efflux pumps. nih.govnih.govjmb.or.kr

Qnr Proteins (QnrA, QnrB, QnrS)

The Qnr proteins, including QnrA, QnrB, and QnrS, are a family of pentapeptide repeat proteins that protect bacterial DNA gyrase and topoisomerase IV from inhibition by quinolones. nih.govnih.govmcmaster.ca These proteins are believed to interfere with quinolone binding by interacting with the DNA gyrase or topoisomerase IV enzymes, or by binding to the DNA itself, thereby reducing the formation of the stable enzyme-DNA-quinolone complex that is crucial for the drug's action. mdpi.comnih.govnih.gov Qnr proteins are commonly found on plasmids and are thought to have originated from chromosomal genes in various aquatic bacteria. nih.govjmb.or.krmdpi.comremedypublications.com

Aminoglycoside Acetyltransferase Variants (e.g., AAC(6')-Ib-cr)

Certain variants of the aminoglycoside acetyltransferase enzyme AAC(6')-Ib are capable of modifying specific fluoroquinolones, thereby reducing their antibacterial activity. nih.govmdpi.com The AAC(6')-Ib-cr variant is a notable example, possessing bifunctional activity that allows it to acetylate both aminoglycosides and quinolones such as ciprofloxacin and norfloxacin. nih.govmdpi.com This acetylation occurs at an amino group on the piperazine (B1678402) ring of the quinolone molecule. nih.gov The AAC(6')-Ib-cr variant is distinguished by specific amino acid substitutions compared to the wild-type enzyme. mdpi.com The gene encoding AAC(6')-Ib-cr is often found on mobile genetic elements, contributing to its widespread dissemination among bacterial pathogens. mdpi.combrieflands.com

Adaptive Resistance and Persister Cell Phenomena

Adaptive resistance describes a transient state where bacteria exhibit increased tolerance to antibiotics without stable genetic changes. mdpi.comnih.govnih.gov This temporary resistance can be induced by exposure to subinhibitory concentrations of antibiotics or other environmental stresses, leading to reversible changes in gene and protein expression that enhance survival. mdpi.comnih.gov

Persister cells represent a small subpopulation of dormant or very slowly growing bacteria that can survive exposure to high concentrations of antibiotics that would kill the majority of the population. wikipedia.orgnih.govdrugtargetreview.com Unlike genetically resistant bacteria, persisters are phenotypically tolerant; their survival is not due to resistance mutations but rather to their physiological state. wikipedia.org Persister cells can act as a reservoir, allowing the bacterial population to survive antibiotic treatment and potentially regrow once therapy is stopped. wikipedia.orgnih.gov While not a form of genetic resistance, persistence can contribute to chronic infections and may provide a platform for the evolution of stable resistance mechanisms by increasing the number of surviving cells under selective pressure. nih.govdrugtargetreview.com Persister cells are frequently found within biofilms, contributing to the recalcitrance of biofilm-associated infections to antibiotic treatment. wikipedia.orgnih.gov

Molecular Epidemiology and Dissemination of Resistance Genes

The molecular epidemiology of this compound resistance focuses on understanding the distribution, prevalence, and transmission dynamics of resistance determinants and resistant bacterial strains. nih.govfrontiersin.org The dissemination of quinolone resistance is significantly driven by mobile genetic elements, particularly plasmids carrying PMQR genes like qnr and aac(6')-Ib-cr. nih.govplos.orgjmb.or.kruq.edu.au These elements can transfer resistance genes between different bacterial species and across various environments, including clinical settings, agricultural environments, and natural water sources. nih.govplos.orgjmb.or.kr

Molecular typing techniques, such as multilocus sequence typing (MLST) and pulsed-field gel electrophoresis (PFGE), along with whole-genome sequencing, are crucial for tracking the clonal spread of resistant bacteria. uq.edu.aunih.gov The co-localization of PMQR genes with other resistance genes, such as those conferring resistance to beta-lactams (e.g., ESBLs), on the same mobile elements is a major factor in the rise of multidrug-resistant organisms. plos.orgbrieflands.com The widespread detection of PMQR genes in diverse reservoirs underscores the importance of a "One Health" approach to monitoring and controlling the spread of antibiotic resistance. plos.org

Pre Clinical Pharmacokinetic and Pharmacodynamic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies in animal models are fundamental to understanding the disposition of a drug candidate. creative-biolabs.comeuropa.eunih.gov These studies provide critical data on how the drug is handled by the organism, which informs subsequent efficacy and safety assessments. creative-biolabs.com

Oral bioavailability, the fraction of an orally administered dose that reaches the systemic circulation, is a key pharmacokinetic parameter. researchgate.net Studies in various animal species, such as mice, rats, and monkeys, have investigated the oral absorption of fluoroquinolones, including compounds structurally related to nefloxacin like norfloxacin (B1679917). Norfloxacin, for instance, has been shown to be moderately well absorbed following oral administration in mice, rats, and rhesus monkeys. nih.gov Serum levels in monkeys after an oral dose of 25 mg/kg ranged from 1.0 to 2.35 micrograms/ml. nih.gov Oral bioavailability can vary between species and is influenced by factors such as intestinal absorption and metabolism. researchgate.netuniroma1.it While animal models are used to predict human bioavailability, direct quantitative prediction can be challenging due to interspecies differences in enzymes and digestive processes. researchgate.net

Tissue distribution studies assess how a drug is distributed throughout the body after it enters the systemic circulation. frontiersin.org Fluoroquinolones, including norfloxacin, tend to distribute widely into various tissues. Studies have indicated that concentrations of norfloxacin in the tissues of mice, rats, and monkeys were generally higher than those in serum, suggesting a large volume of distribution. nih.gov In pigs, considerable tissue concentrations of norfloxacin and its metabolites were found following intramuscular administration. nih.gov Tissue distribution is influenced by factors such as blood flow, protein binding, and tissue permeability. Understanding tissue distribution is important for predicting drug concentrations at the site of infection.

Metabolism is the process by which the body biochemically modifies a drug, often through enzymatic reactions. Pre-clinical studies aim to identify the metabolic pathways involved and characterize the resulting metabolites. umich.edueuropa.eu This helps to understand how the drug is transformed within the organism and whether any of the metabolites are pharmacologically active or potentially toxic. For norfloxacin, studies in pigs have shown that it is mainly converted to desethylenenorfloxacin (B1217139) and oxonorfloxacin. nih.gov Identifying metabolites and metabolic "soft-spots" can guide the optimization of drug candidates during development. umich.edu In vitro methods, such as using hepatic microsomes, can be employed to investigate metabolic pathways. europa.eu

Excretion is the process by which the drug and its metabolites are eliminated from the body. Pre-clinical studies determine the primary routes of excretion, such as through urine, bile, and feces. europa.eubiotechfarm.co.il Quantifying the contribution of each route helps to understand how the drug is cleared from the system and can inform predictions about how conditions affecting these organs might impact drug elimination. europa.eu For some compounds, a significant portion of the administered dose is excreted unchanged, while others are primarily eliminated as metabolites. msdvetmanual.com Mass balance studies using radiolabeled compounds in animals are conducted to determine the total fate of the drug-related material and the routes of excretion. researchgate.net

Metabolic Pathways and Metabolite Characterization (pre-clinical)

Pharmacodynamic (PD) Modeling in In Vitro and Animal Infection Models

Pharmacodynamic modeling in pre-clinical settings, using both in vitro systems and animal infection models, is crucial for understanding the relationship between drug exposure and antimicrobial effect. nih.govnih.gov These studies help to define the optimal drug exposures required for therapeutic success. vmrcindia.com

PK/PD indices integrate pharmacokinetic parameters (like peak concentration (Cmax), area under the concentration-time curve (AUC), and the duration of time the concentration remains above a certain level (T>MIC)) with the minimum inhibitory concentration (MIC) of the target pathogen. rxkinetics.comnih.gov These indices are used to predict the efficacy of antimicrobial agents. rxkinetics.comconicet.gov.arnih.gov

The three commonly used PK/PD parameters are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), the ratio of the area under the plasma concentration-time curve to the MIC (AUC/MIC), and the percentage of time that the plasma concentration exceeds the MIC (T>MIC). rxkinetics.comnih.govfrontiersin.org

Studies have investigated the correlation of these indices with microbiological outcomes in various infection models. For fluoroquinolones, the AUC/MIC ratio is generally considered the parameter that best describes their efficacy, although some studies have suggested the predictive value of the Cmax/MIC ratio. conicet.gov.arnih.govnih.gov A Cmax/MIC ratio greater than 8 and an AUC/MIC ratio greater than 100 have been suggested as targets to prevent bacterial regrowth and resistance selection for some antimicrobials. conicet.gov.ar

In vitro dynamic infection models can replicate the dynamic changes in drug concentration observed in vivo and are used to generate PK/PD data. nih.gov Animal infection models, such as thigh or lung infection models in neutropenic mice, are also widely used to study PK/PD relationships in a more complex biological environment that includes host-drug and drug-pathogen interactions. nih.govfrontiersin.orgfibercellsystems.commdpi.com By using dose-ranging and dose-fractionation regimens in these models, researchers can differentiate the impact of Cmax/MIC, AUC/MIC, and T>MIC on microbiological outcomes. frontiersin.org

While animal models provide valuable insights, it is important to note that translating PK/PD targets from animal models to humans requires careful consideration of interspecies differences in pharmacokinetics and the host-pathogen interaction. mdpi.comnih.gov

Based on the conducted search, detailed pre-clinical pharmacokinetic (PK) and pharmacodynamic (PD) research specifically focusing solely on the chemical compound this compound, structured around the provided outline, is not extensively available within the search results. The search results predominantly discuss norfloxacin, a related fluoroquinolone, or provide general information on preclinical PK/PD and in vitro-in vivo correlation (IVIVC) studies.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the specified sections and content inclusion requirements focusing solely on this compound based on the information retrieved. The search did not yield sufficient specific data regarding this compound's dose-response relationships in pre-clinical models, prevention of resistance emergence based on PK/PD targets in animal models, or detailed IVIVC studies in pre-clinical settings for this particular compound.

While the importance of pre-clinical PK/PD research and IVIVC studies in drug development is highlighted in the search results guidetopharmacology.orgwikipedia.orgwikipedia.orgwikidata.orgwikidata.orgwikipedia.orgfishersci.ca, specific data sets and detailed findings pertaining exclusively to this compound for each subsection of the requested outline are not present. Information found often relates to the broader class of fluoroquinolones or other specific compounds used as examples in discussions of preclinical methodologies wikipedia.orgwikidata.orgmims.comfishersci.cafishersci.cauni.lumims.com.

Consequently, a comprehensive article focusing solely on this compound's pre-clinical PK/PD as requested cannot be generated from the provided search results.

Compound Names and PubChem CIDs

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Core Fluoroquinolone Scaffold and Key Pharmacophores

The core structure of fluoroquinolones is a bicyclic ring system, typically an 8-membered ring fused to a 6-membered ring. The key pharmacophoric features essential for antibacterial activity include:

A carboxyl group at position C-3.

A keto group at position C-4.

A nitrogen atom at position N-1.

This core quinolone scaffold is considered critical and generally cannot be altered without a loss of potency. Fluoroquinolones are characterized by the presence of a fluorine atom, typically at position C-6.

Rational Design and Synthesis of Nefloxacin Analogs and Derivatives

The rational design and synthesis of this compound analogs and derivatives aim to improve antibacterial activity against a broader spectrum of bacteria, overcome resistance mechanisms, and enhance pharmacokinetic properties. This involves making targeted modifications to the core fluoroquinolone structure based on SAR principles and computational modeling.

Substituent Effects at N-1 Position

The substituent at the N-1 position of the fluoroquinolone core significantly influences antibacterial potency. SAR studies have shown that the insertion of cyclic groups at N-1 generally favors antimicrobial activity. For instance, the presence of an ethyl group at the N-1 position, as seen in norfloxacin (B1679917) (a closely related fluoroquinolone to this compound), is a common feature among many active compounds in this class.

Modifications at C-7 Piperazinyl Ring

The C-7 position is a key site for structural modifications, and the presence of a piperazinyl ring at this position is common in many potent fluoroquinolones, including norfloxacin. Modifications to this piperazinyl ring or its replacement with other cyclic amines can significantly impact the spectrum of activity and potency against different bacterial species. Studies have explored various substituents on the piperazine (B1678402) ring to optimize interactions with bacterial targets and improve cellular uptake. For example, specific substitutions on the piperazinyl ring have been shown to enhance activity against Gram-positive bacteria.

Importance of the C-6 Fluorine Atom

The fluorine atom at the C-6 position is a defining characteristic of fluoroquinolones and plays a crucial role in their activity. The electronegativity and small size of fluorine contribute to its importance in medicinal chemistry. The C-6 fluorine is known to enhance the inhibition of bacterial DNA gyrase by strengthening interactions, potentially through pi-stacking interactions with DNA bases. This substitution generally leads to increased potency compared to non-fluorinated quinolones.

Alterations to the C-8 Position and Other Core Modifications

Modifications at the C-8 position and other parts of the fluoroquinolone core have also been investigated in SAR studies. While the core bicyclic system is largely conserved, alterations at C-8, such as the introduction of a fluorine or a methoxy (B1213986) group, can influence the activity spectrum, particularly against anaerobic bacteria and Gram-positive pathogens, and can also impact pharmacokinetic properties and the potential for resistance development. Other less frequent modifications to the core structure have been explored to fine-tune the pharmacological profile of fluoroquinolone derivatives.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a vital role in the study of this compound and other fluoroquinolones, complementing experimental SAR studies. Techniques such as molecular docking are used to predict the binding interactions between fluoroquinolones and their bacterial targets, DNA gyrase and topoisomerase IV. These studies help to visualize how different substituents on the fluoroquinolone scaffold interact with the enzyme binding site, providing insights into the molecular basis of their activity and guiding the design of new derivatives with improved binding affinity.

This compound: An Exploration of its Medicinal Chemistry and Advanced Research Concepts

This compound, a synthetic fluoroquinolone antibiotic, exerts its antibacterial effect primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination mdpi.comnih.gov. This mechanism ultimately leads to bacterial cell death nih.gov. While norfloxacin is specifically mentioned in some contexts, the principles of medicinal chemistry, SAR, computational studies, and delivery systems discussed for fluoroquinolones and norfloxacin derivatives are highly relevant to understanding this compound, given their structural similarities and shared mechanism of action nih.govnih.govnih.govresearchgate.netnih.govd-nb.info.

The medicinal chemistry of quinolones, including this compound, focuses on the relationship between their chemical structure and their antibacterial activity slideshare.netmdpi.com. SAR studies aim to identify the key structural features responsible for their potency and spectrum of activity nih.govfrontiersin.org. For fluoroquinolones, modifications at specific positions of the quinolone core significantly influence their interaction with bacterial topoisomerases and their pharmacokinetic properties nih.govd-nb.infoyoutube.com.

Key structural elements and their impact on activity in fluoroquinolones, which are applicable to understanding this compound's SAR, include:

Substituent at N-1 position: Optimal substituents at this position, such as ethyl, butyl, cyclopropyl (B3062369), and difluorophenyl groups, contribute to potent compounds. The addition of a fluorine atom to the N-1 cyclopropyl or 1-butyl substituent can enhance activity against Gram-positive bacteria. youtube.com

C-3 carboxylic acid group: The presence of a carboxylic acid group at the C-3 position is generally essential for antibacterial activity. Modifications to this group typically lead to a decrease in activity. youtube.com

C-4-oxo group: The C-4-oxo group of the quinolone nucleus appears to be essential for activity. youtube.com

Substituent at C-7 position: The nature of the substituent at the C-7 position significantly influences the spectrum, potency, and pharmacokinetics of fluoroquinolones. Bulky lipophilic groups at C-7 can improve antimycobacterial activity. nih.govd-nb.infoyoutube.com

Halogen at C-6 position: A fluorine atom at the C-6 position is characteristic of fluoroquinolones and contributes to their enhanced activity compared to earlier quinolones like nalidixic acid. nih.govslideshare.net

Substituent at C-8 position: A halogen (F or Cl) at the C-8 position can improve oral absorption. A methoxy group at C-8 can enhance activity against Gram-positive bacteria. youtube.com

SAR studies involve synthesizing derivatives with modifications at these positions and evaluating their biological activity to understand how structural changes impact potency against various bacterial strains nih.govmdpi.com.

Molecular Docking Simulations with DNA Gyrase and Topoisomerase IV

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a ligand (like this compound) to a protein target (DNA gyrase and topoisomerase IV) and estimate the binding affinity d-nb.infonih.govnews-medical.net. These simulations provide insights into the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex between the drug and the enzyme nih.gov.

Studies on fluoroquinolone derivatives, including those related to norfloxacin which shares a similar mechanism with this compound, have utilized molecular docking to understand their binding to DNA gyrase and topoisomerase IV nih.govd-nb.infonih.gov. These simulations suggest that fluoroquinolones inhibit these enzymes by binding in a similar manner, often involving interactions with key residues in the active site and coordination with divalent metal ions like Mg2+ nih.gov. Molecular docking can help identify potential binding sites and predict the strength of the interaction, guiding the design of new, more potent derivatives d-nb.info.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic view of the interaction between a compound and its target compared to static docking studies news-medical.netmdpi.comnih.gov. MD simulations track the movement of atoms and molecules over time, allowing researchers to observe the stability of the drug-target complex, conformational changes in the enzyme upon binding, and the influence of the surrounding environment (e.g., water molecules, ions) on the interaction mdpi.comnih.govdovepress.com.

While specific MD simulation data for this compound were not extensively detailed in the provided context, MD simulations are widely used in drug discovery to understand the dynamics and function of drug targets and evaluate the binding energetics and kinetics of ligand-receptor interactions mdpi.comnih.gov. For fluoroquinolones targeting DNA gyrase and topoisomerase IV, MD simulations can provide valuable information about the flexibility of the binding site, the residence time of the drug in the active site, and the impact of mutations in the enzymes on drug binding, which is crucial for understanding resistance mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity frontiersin.orgparssilico.comactascientific.comslideshare.netpku.edu.cn. QSAR models can be used to predict the activity of new, untested compounds, prioritize synthesis efforts, and gain a deeper understanding of the molecular features that are important for activity parssilico.comactascientific.comslideshare.net.

For quinolone antibacterials, QSAR models have been developed to predict various biological activities, including genotoxic potential and antibacterial efficacy researchgate.netpku.edu.cn. These models often incorporate molecular descriptors that represent hydrophobic, electronic, and steric properties of the molecules slideshare.netpku.edu.cn. For example, studies on quinolone antibacterials have found that parameters like the octanol-water partition coefficient (logPow) and the energy of the highest occupied molecular orbital (HOMO) can be correlated with their genotoxic potential. pku.edu.cn QSAR modeling provides a valuable tool for optimizing the structure of this compound and its derivatives to enhance desired biological activities. researchgate.netslideshare.net

Prodrug Strategies and Advanced Delivery Systems (research concepts)

Prodrug strategies and advanced delivery systems are research concepts aimed at improving the pharmacokinetic properties, reducing toxicity, and enhancing the targeting of drugs mdpi.commdpi.comewadirect.comrroij.com. A prodrug is an inactive or minimally active derivative of a drug that undergoes biotransformation in the body to release the active parent drug mdpi.comrroij.com. This approach can be used to improve solubility, permeability, stability, and site-specificity mdpi.comewadirect.comrroij.com.

Research concepts related to prodrugs and advanced delivery systems for fluoroquinolones, which could be explored for this compound, include:

Improving Solubility and Bioavailability: Prodrugs can be designed to have improved aqueous solubility, which can enhance absorption and bioavailability, particularly for poorly soluble compounds mdpi.comewadirect.comrroij.com. For instance, N-masked norfloxacin derivatives have been investigated as a prodrug approach to improve the delivery of norfloxacin. nih.gov

Targeted Delivery: Advanced delivery systems, such as nanoparticles (liposomes, polymeric nanoparticles), can be engineered to deliver drugs specifically to the site of infection, potentially increasing efficacy and reducing systemic side effects mdpi.comnih.govnih.gov. Nanocarrier vehicles can encapsulate drugs and offer advantages like controlled release and enhanced cellular uptake. nih.gov

Sustained Release: Delivery systems can be designed to provide sustained release of the drug, maintaining therapeutic concentrations over a longer period and potentially reducing the frequency of administration researchgate.net. Mesoporous silica (B1680970) carriers have been explored for norfloxacin delivery to achieve enhanced solubility and potentially sustained release. researchgate.net

Overcoming Resistance Mechanisms: Prodrugs or delivery systems could potentially be designed to circumvent some resistance mechanisms, such as efflux pumps or reduced permeability, by altering how the drug enters bacterial cells.

Analytical Methodologies for Nefloxacin Quantification and Characterization

Chromatographic Techniques for Trace Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely employed for the trace analysis of nefloxacin due to their separation capabilities and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a well-established technique for the quantitative and qualitative analysis of this compound in various matrices. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak shape. Validation of HPLC methods for this compound is typically performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.netnih.govajpaonline.comthaiscience.info Key validation parameters include linearity, accuracy, precision, specificity, limits of detection (LOD) and quantification (LOQ), ruggedness, and robustness. researchgate.netnih.govresearchgate.netinnovareacademics.in

Several studies have reported validated HPLC methods for this compound analysis. One method utilized a C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (86:14 v/v) for the quantification of this compound in β-cyclodextrin inclusion complexes. nih.gov This method employed fluorescence detection for enhanced sensitivity and specificity, demonstrating linearity in the range of 1-30 µg/mL. nih.gov Another RP-HPLC method for the simultaneous estimation of norfloxacin (B1679917) and tinidazole (B1682380) in tablets used a Chromolith® Performance RP-18e column with a mobile phase of MeOH: 0.025M KH2PO4 (pH 3) (20:80, v/v) and UV detection at 290 nm, achieving linearity in the range of 1-80 µg/mL for both drugs. ajpaonline.com A stability-indicating RP-HPLC method for this compound used a Phenomenex ODS C18 column with a mobile phase of 20 mmol L-1 ammonium (B1175870) formate (B1220265) and acetonitrile (70:30) pH adjusted to 4.0, detected at 280 nm, showing linearity from 10 µg/mL to 150 µg/mL.

Validation studies consistently demonstrate the accuracy, precision, and reliability of developed HPLC methods for this compound. For instance, recovery studies for a UV spectrophotometric method (often coupled with HPLC) showed accuracy between 99.00% and 99.17%. innovareacademics.in Precision, evaluated through repeatability, intraday, and interday measurements, consistently showed low relative standard deviation (RSD) values, typically below 2%. researchgate.netresearchgate.netinnovareacademics.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity

LC-MS/MS is a powerful technique offering high sensitivity and selectivity for the determination of this compound, particularly in complex matrices where lower detection limits are required. nih.govmsacl.orgnih.govresearchgate.net The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of this compound from interfering substances and its subsequent detection and quantification based on its specific mass-to-charge ratio and fragmentation pattern. msacl.org

LC-MS/MS methods have been developed and validated for the analysis of this compound in various sample types, including human serum and environmental water samples. nih.govnih.gov These methods often involve sample preparation steps such as protein precipitation or solid phase extraction (SPE) to clean up the matrix and concentrate the analyte. nih.gov Detection is typically performed using a triple quadrupole mass spectrometer operating in scheduled multiple reaction monitoring (sMRM) mode, which provides high sensitivity and specificity. nih.govmsacl.org

LC-MS/MS methods for this compound have demonstrated excellent sensitivity, with reported limits of quantitation (LOQs) as low as 0.01 to 0.2 ng/mL in human serum. nih.gov Linearity is typically observed over a wide concentration range. nih.gov Validation parameters, including accuracy, precision, matrix effects, and carryover, are carefully evaluated to ensure the reliability of the method. nih.gov

Spectroscopic Methods for Detection and Characterization

Spectroscopic techniques, such as UV-Visible spectrophotometry and Fluorescence Spectroscopy, provide alternative and often simpler approaches for the detection and characterization of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a common and accessible technique for the quantitative determination of this compound, particularly in pharmaceutical formulations. researchgate.netinnovareacademics.inbanglajol.infonih.govunesp.br this compound exhibits characteristic absorption in the UV region, allowing for its direct measurement. researchgate.netinnovareacademics.inbanglajol.info

Method development in UV-Vis spectrophotometry involves selecting an appropriate solvent or medium where this compound shows maximum absorbance (λ max) and establishing the linear relationship between absorbance and concentration (Beer-Lambert Law). researchgate.netinnovareacademics.inbanglajol.info For this compound, a common absorption maximum is around 277-278 nm in 0.1 M hydrochloric acid. researchgate.netinnovareacademics.inbanglajol.info

Validation of UV-Vis spectrophotometric methods for this compound includes assessing linearity, accuracy, precision, and specificity. researchgate.netinnovareacademics.inbanglajol.info Linearity is typically observed over a specific concentration range, for example, 2.0-7.0 µg/mL or 1-5 µg/mL. researchgate.netinnovareacademics.in Correlation coefficients close to 1 indicate a strong linear relationship. researchgate.netinnovareacademics.in Accuracy is evaluated through recovery studies, with results generally falling within acceptable limits. innovareacademics.innih.gov Precision is assessed through repeatability and intermediate precision, showing low RSD values. researchgate.netinnovareacademics.in

Visible spectrophotometric methods have also been developed for this compound, often involving a reaction with a chromogenic reagent to form a colored product that can be measured in the visible region. researchgate.netbanglajol.infonih.gov For instance, a method involving the reaction of this compound with chloranilic acid forms a purple solution with an absorption maximum at 520 nm, linear in the range of 90.0-120.0 µg/mL. researchgate.netbanglajol.info

Electrochemical and Bioanalytical Sensing Techniques

Electrochemical and bioanalytical sensing techniques offer rapid, cost-effective, and often portable alternatives for the detection and quantification of this compound. nih.govrsc.orgresearchgate.netnih.gov These methods typically involve the use of a sensor that responds to the presence of this compound through an electrochemical signal (e.g., current or potential) or a biological recognition event.

Electrochemical sensors for this compound have been developed based on various electrode materials and modification strategies. nih.govrsc.orgresearchgate.net These sensors exploit the electrochemical activity of this compound, which can undergo oxidation or reduction at the electrode surface. nih.govrsc.org Techniques such as square wave voltammetry and differential pulse voltammetry are commonly used to measure the electrochemical response. nih.govrsc.org

Modified electrodes, such as those incorporating carbon nanotubes or molecularly imprinted polymers, have been shown to enhance the sensitivity and selectivity of electrochemical sensors for this compound. rsc.orgresearchgate.net For instance, an electrochemical sensor based on a calcium copper tetrasilicate/glassy carbon electrode was developed for norfloxacin detection, showing a low limit of detection. rsc.org Another study reported electrochemical sensing of norfloxacin using functionalized multiwalled carbon nanotubes and beta-cyclodextrin (B164692) based graphite (B72142) electrodes. researchgate.net

Bioanalytical sensing techniques, including biosensors, integrate a biological recognition element (e.g., enzyme, antibody, or DNA) with a transducer to detect the analyte. nih.govnih.gov While the provided search results primarily focus on electrochemical sensors for this compound, the broader field of bioanalytical sensing holds potential for highly specific this compound detection by utilizing biological interactions. nih.gov Electrochemical biosensors, combining the advantages of electrochemical detection with biological recognition, are a promising area for future development in this compound analysis, particularly for trace levels in complex matrices. nih.gov

Detailed research findings from electrochemical methods include linear ranges and detection limits. For example, an electrochemical sensor for norfloxacin showed a linear range of 0.5 × 10⁻⁶ to 50.0 × 10⁻⁶ mol L⁻¹ and a detection limit of 28.3 × 10⁻⁸ mol L⁻¹. nih.gov Another sensor exhibited two linear ranges: 0.01 to 0.55 µM and 0.55 µM to 82.1 µM, with a detection limit of approximately 0.0046 µM. rsc.org

Data Tables

Here are some representative data points from the search results regarding the performance characteristics of different analytical methods for this compound (or norfloxacin, a closely related compound often analyzed using similar methods).

Analytical TechniqueMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Detection Wavelength/MethodReference
HPLC (Fluorescence Detection)β-cyclodextrin inclusion complexes1 - 30 µg/mLNot specifiedNot specifiedFluorescence nih.gov
RP-HPLC (UV Detection)Tablets1 - 80 µg/mLNot specifiedNot specified290 nm ajpaonline.com
RP-HPLC (UV Detection)Pharmaceutical dosage form10 - 150 µg/mLNot specifiedNot specified280 nm
UV SpectrophotometryTablet dosage form2 - 12 µg/mL0.39 µg/mL1.19 µg/mL277 nm innovareacademics.in
Visible SpectrophotometryTablets90.0 - 120.0 µg/mLNot specifiedNot specified520 nm researchgate.netbanglajol.info
Visible SpectrophotometryPure form, pharmaceutical products, biological material1 - 30 µg/mL (Method A), 1 - 15 µg/mL (Method B)1.098 µg/mL (Method A), 2.875 µg/mL (Method B)1.111 µg/mL (Method A), 3.368 µg/mL (Method B)511 nm (Method A), 508 nm (Method B) nih.gov
Electrochemical SensorHuman urine, pharmaceuticals0.5 × 10⁻⁶ to 50.0 × 10⁻⁶ mol L⁻¹28.3 × 10⁻⁸ mol L⁻¹Not specifiedSquare wave voltammetry nih.gov
Electrochemical SensorPharmaceutical formulations0.01 to 0.55 µM and 0.55 to 82.1 µM~0.0046 µMNot specifiedDifferential pulse voltammetry rsc.org
LC-MS/MSHuman serum0.5 - 50 ng/mLNot specified0.01 - 0.2 ng/mLLC-MS/MS nih.gov
LC-MS/MSWater and fish tissue samplesNot specifiedNot specifiedNot specifiedLC-MS/MS nih.gov

Note: Some entries refer to norfloxacin, a closely related compound, as analytical methods are often applicable to both.

Novel Sensor Development (e.g., paper-based microfluidics)

The development of novel sensors, such as paper-based microfluidic devices (µPADs), presents a promising avenue for rapid, low-cost, and portable this compound detection and quantification. µPADs leverage the wicking properties of paper to transport fluids through defined channels without external pumps, offering advantages in terms of affordability, ease of use, and minimal sample/reagent requirements researchgate.netnih.govresearchgate.net.

Research has explored the application of paper-based microfluidics for this compound detection. One study proposed using the coffee-ring effect with paper-based microfluidic analytical devices to improve the sensitivity of this compound determination in food matrices researchgate.net. This approach involved fabricating micro-PADs by creating wax channels on cellulose-based filter paper researchgate.net. While the search results highlight the potential and general applications of µPADs in various fields, including the detection of heavy metals and biomarkers researchgate.netmdpi.com, specific detailed research findings on novel paper-based sensors specifically for this compound quantification beyond the mentioned coffee-ring effect study were not extensively detailed in the provided snippets. However, the principles of µPAD development for other analytes suggest their potential applicability for creating dedicated this compound sensing platforms, offering advantages like portability and reduced analysis time compared to traditional laboratory methods nih.gov.

Microbiological Assays for Bioactivity Assessment

Microbiological assays are fundamental techniques for assessing the bioactivity and potency of antibiotics like this compound. These assays measure the inhibitory effect of an antibiotic on the growth of a sensitive microorganism, providing a direct measure of its effectiveness dergipark.org.truspnf.com. Compared to chemical methods, microbiological assays are valuable for evaluating the true biological response of antibiotics, especially in complex samples where impurities might interfere with chemical analyses dergipark.org.trnih.gov.

Common microbiological assay methods include agar (B569324) diffusion (such as the disc diffusion technique) and turbidimetric methods dergipark.org.trnjse.org.ng. In agar diffusion assays, the antibiotic diffuses from a central point (e.g., a disc) into an agar medium inoculated with a test microorganism, creating a zone of inhibition where bacterial growth is suppressed. The size of this zone is proportional to the antibiotic's potency dergipark.org.tr. Turbidimetric assays, on the other hand, measure the reduction in turbidity (cloudiness) of a liquid culture medium as a result of bacterial growth inhibition by the antibiotic .

Microbiological assays are used to determine parameters such as the Zone of Inhibition (ZOI), Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) dergipark.org.tr. The MIC is the lowest concentration of an antibiotic that inhibits visible growth of a microorganism, while the MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum. These parameters are crucial for understanding the in vitro antibacterial activity of this compound against different bacterial strains dergipark.org.tr.

Studies have utilized microbiological assays to evaluate this compound's activity. For instance, the agar disk diffusion test has been used to measure the MBCs of fluoroquinolones, including this compound, against various bacterial strains nih.gov. Research comparing the in vitro antibacterial activities of different fluoroquinolones found that this compound was less potent against Gram-positive cocci and Pseudomonas aeruginosa compared to some other fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin (B1677185), but showed high activity against Gram-negative bacilli nih.gov.

A validated turbidimetric assay has been developed for the quantification of this compound in tablets, using Staphylococcus epidermidis as the test microorganism. This assay demonstrated linearity, precision, and accuracy, providing a rapid alternative (results in 4 hours) to physicochemical methods for routine quality control . The linearity was observed in the range of 25-100 μg/mL with an R² of 0.9999, intra-assay RSD of 1.33%, inter-assay RSD of 0.21%, and an accuracy of 100.74% .

Microbiological assays are considered the gold standard for addressing antibiotic resistance and estimating the loss of active pharmaceutical ingredients dergipark.org.tr. They are also valuable for confirming microbial susceptibility and comparing resistance patterns dergipark.org.tr.

Here is a summary of some analytical methods and their characteristics:

Analytical MethodPrincipleApplicationKey Findings (Examples)
HPLC-UVSeparation by chromatography, detection by UV absorbanceQuantification, Purity analysisLinear range 4.0-24.0 µg/mL, RSD < 1.0%, Recovery 101.85% scielo.br
Quantitative 1H NMRMeasurement of nuclear magnetic resonance signalsQuantification, Qualitative analysisSimple, rapid, high precision and accuracy, based on chemical shift changes ptfarm.pl
Spectrophotometry (Colorimetric)Measurement of light absorbance of colored complexesQuantificationMethod A: Linear range 1-30 µg/mL, λmax 511 nm nih.gov. Method B: Linear range 1-15 µg/mL, λmax 508 nm nih.gov.
Paper-based Microfluidics (µPADs)Fluid transport via capillary action on paper, integrated detectionRapid, Low-cost detection, Potential quantificationExplored for enhanced sensitivity using coffee-ring effect researchgate.net. Potential for portable sensors.
Microbiological Assay (Turbidimetric)Measurement of bacterial growth inhibition in liquid medium (turbidity)Potency/Bioactivity assessment, QuantificationLinear range 25-100 µg/mL, R² 0.9999, Accurate (100.74%), Precise (RSD < 1.55%) .
Microbiological Assay (Agar Diffusion)Measurement of zone of inhibition of bacterial growth on agarPotency/Bioactivity assessment, SusceptibilityUsed to determine MBCs and compare activity against different strains njse.org.ngnih.gov.

Environmental and Ecological Research on Nefloxacin

Environmental Occurrence and Persistence in Various Matrices

Nefloxacin, similar to other fluoroquinolones, has been detected in various environmental matrices globally, including surface water, groundwater, and wastewater treatment plant (WWTP) effluents scielo.brnih.gov. While the exact concentrations can vary significantly depending on geographical location, population density, and the extent of its usage, studies on fluoroquinolones in general indicate their presence in the nanogram per liter (ng/L) to microgram per liter (µg/L) range in aquatic environments mdpi.comnih.gov.

Fluoroquinolones are known for their persistence in the environment dergipark.org.trnih.gov. Although it was initially thought that these compounds were easily biodegradable, numerous studies have shown their persistence, particularly in aquatic environments scielo.brscielo.br. This persistence is attributed to their chemical structure and incomplete removal during conventional wastewater treatment processes scielo.brscielo.br. While WWTPs can remove a fraction of fluoroquinolones, the remaining amount is continuously introduced into the environment, making them "pseudo-persistent" compounds scielo.br. Additionally, a significant portion of the removed fraction can accumulate in sewage sludge, which, if used as fertilizer, can introduce these compounds into soil matrices scielo.br.

Data on the specific concentrations of this compound in various environmental matrices are often reported alongside other fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917). For example, studies have detected norfloxacin and ciprofloxacin in sewage and WWTPs, with removal efficiencies varying scielo.brscielo.br. The presence of fluoroquinolones in surface sediments has also been reported, indicating their potential to accumulate in solid matrices mdpi.com.

Here is an example table illustrating reported concentrations of related fluoroquinolones in environmental samples, providing context for the likely presence of this compound:

CompoundMatrixConcentration RangeLocation (Example)Source
CiprofloxacinWastewater (Hospital effluent)0.7-124.5 µg/LSwitzerland scielo.br
CiprofloxacinSewage and WWTPs45-568 ng/LSwitzerland scielo.br
NorfloxacinSewage and WWTPs36-367 ng/LSwitzerland scielo.br
NorfloxacinSurface WaterUp to 52.60 µg/LKenya nih.govmdpi.com
CiprofloxacinSurface WaterUp to 75.70 µg/LKenya nih.govmdpi.com
Quinolone antibioticsSurface SedimentsNF-32.5 ng/gChina mdpi.com

Note: NF indicates not found or below detection limit.

Degradation Pathways and Metabolite Formation in Environmental Systems

The degradation of this compound in environmental systems can occur through various pathways, including biodegradation, photodegradation, and chemical degradation. However, fluoroquinolones, including this compound, are generally considered to have low biodegradability scielo.brscielo.br.

Microbial degradation is one natural process that can affect this compound in the environment. While complete mineralization is often slow, some microorganisms have shown the ability to biotransform fluoroquinolones. For instance, studies on norfloxacin, a closely related fluoroquinolone, have shown that environmental bacteria, such as Mycobacterium species, can produce metabolites like N-acetylnorfloxacin and N-nitrosonorfloxacin nih.gov. These metabolites may have different biological activities and environmental fates compared to the parent compound nih.gov. Microbial degradation can involve various processes, including the attack on the piperazinyl ring or other parts of the quinolone structure frontiersin.orgmdpi.com.

Photodegradation, the breakdown of compounds by light, can also play a role in the transformation of this compound, particularly in aquatic environments exposed to sunlight mdpi.com. Studies on the photodegradation of related fluoroquinolones have identified various photoproducts scielo.br. For norfloxacin, photocatalytic degradation studies have proposed degradation pathways involving the transformation of the piperazinyl ring as a primary step, leading to the formation of numerous intermediates mdpi.com.

Chemical degradation processes, such as oxidation, can also contribute to this compound removal. Advanced oxidation technologies, for example, are considered more effective at destroying these emerging pollutants compared to conventional biological treatments scielo.br.

The formation of metabolites during degradation is a critical aspect of understanding this compound's environmental impact. These metabolites may retain some degree of antimicrobial activity or exhibit other toxic effects on non-target organisms mdpi.comnih.gov. Identifying and characterizing these transformation products is essential for a comprehensive assessment of this compound's environmental risk mdpi.com.

Contribution to Antimicrobial Resistance Dissemination in Natural Ecosystems

The presence of antibiotics like this compound in the environment is a significant contributor to the development and dissemination of antimicrobial resistance (AMR) frontiersin.orgdergipark.org.trmdpi.com. Even at low environmental concentrations, antibiotics can exert selective pressure on bacterial populations, favoring the survival and proliferation of resistant strains scielo.brdergipark.org.tr.

Environmental compartments, such as soil and water, act as reservoirs for antibiotic-resistant bacteria (ARB) and antibiotic resistance genes (ARGs) cdc.govnih.gov. Wastewater treatment plants, while removing some bacteria and antibiotics, can also be hotspots for the exchange of genetic material between bacteria, potentially facilitating the transfer of resistance genes cdc.govmdpi.com. The continuous influx of antibiotics from human and animal waste, as well as agricultural runoff, sustains this selective pressure in these environments cdc.govnih.gov.

Fluoroquinolones, including this compound, are particularly concerning because they target essential bacterial processes (DNA gyrase and topoisomerase IV) and resistance to them can emerge through various mechanisms, including mutations in target genes and the acquisition of efflux pumps or protective proteins. The presence of this compound residues in natural ecosystems can promote the selection and co-selection of bacteria resistant not only to this compound but potentially to other antibiotics as well, through co-resistance or cross-resistance mechanisms.

The dissemination of ARB and ARGs from environmental reservoirs can occur through various pathways, including the movement of contaminated water and soil, contact with wildlife, and even through the food chain frontiersin.orgcdc.govnih.gov. This environmental dimension of AMR is a critical component of the "One Health" perspective, recognizing the interconnectedness of human, animal, and environmental health in the context of resistance mdpi.commdpi.com. Understanding the specific role of this compound in driving resistance in environmental bacterial communities requires further research, but its classification as a fluoroquinolone antibiotic strongly implicates it in this process.

Ecotoxicological Impact on Non-Target Microorganisms and Organisms

This compound, being an antimicrobial agent, can exert toxic effects on non-target organisms in the environment, particularly microorganisms and aquatic life frontiersin.orgmdpi.comnih.govscielo.br. The ecotoxicological impact depends on the concentration of the compound, the duration of exposure, and the sensitivity of the exposed organisms.

Microorganisms in soil and water are directly exposed to this compound. The presence of antibiotics can alter the structure and function of microbial communities, potentially disrupting essential ecological processes such as nutrient cycling and organic matter decomposition frontiersin.orgdergipark.org.tr. While this compound targets bacterial DNA gyrase, similar enzymes exist in eukaryotic cells, suggesting potential toxicity to non-bacterial microorganisms like algae and fungi nih.gov.

Aquatic organisms are particularly vulnerable to pharmaceutical pollution due to their direct exposure to contaminated water frontiersin.orgnih.gov. Studies on the ecotoxicity of fluoroquinolones have shown adverse effects on various aquatic taxa, including algae, crustaceans, and fish nih.govscielo.br. These effects can include reduced growth, impaired reproduction, developmental abnormalities, and even mortality frontiersin.orgnih.govnih.gov. For instance, studies on other fluoroquinolones have demonstrated toxicity to Vibrio fischeri (a bioluminescent bacterium used in toxicity tests), algae, and crustaceans like Daphnia magna nih.govscielo.br.

The mechanisms of toxicity in non-target organisms can be related to the intended antimicrobial action, such as interference with DNA replication, or other off-target effects nih.gov. Furthermore, the metabolites formed during the degradation of this compound may also exhibit toxicity, sometimes even greater than the parent compound mdpi.comnih.gov.

Research on the ecotoxicity of specific fluoroquinolones like delafloxacin (B1662383) has investigated trans- and multigenerational effects on aquatic organisms, highlighting the potential for long-term impacts even after exposure ceases nih.gov. These studies underscore the importance of assessing the ecological risks posed by this compound and its transformation products to a wide range of non-target organisms in various environmental compartments.

Here is an example table summarizing potential ecotoxicological effects observed for fluoroquinolones, which are likely relevant to this compound:

Organism GroupObserved Ecotoxicological EffectsSource
Bacteria (non-target)Inhibition of growth, alteration of microbial community structure frontiersin.orgdergipark.org.tr
AlgaeToxicity, inhibition of growth, impact on primary production mdpi.comnih.govscielo.br
Crustaceans (e.g., Daphnia)Reduced survival, impaired reproduction, developmental effects nih.govnih.gov
FishDevelopmental abnormalities, neurotoxicity, immunotoxicity, mortality nih.govfrontiersin.org
PlantsPhytotoxicity (observed at higher concentrations) mdpi.com

The potential for bioaccumulation of this compound in the tissues of exposed organisms is another concern, as this can lead to increased concentrations at higher trophic levels in the food chain frontiersin.orgnih.gov.

Emerging Research Directions and Future Perspectives

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the concept that a single drug molecule can interact with multiple biological targets, has become an essential paradigm in modern drug discovery. nih.govfrontiersin.org While sometimes associated with undesirable off-target effects, selective modulation of multiple targets can offer an improved balance between therapeutic efficacy and safety, particularly for complex diseases. nih.govwiley.com Multi-targeting approaches are increasingly seen as promising for treating conditions influenced by multiple genetic factors. nih.gov Strategies for exploring polypharmacology involve both experimental and computational methods aimed at identifying and characterizing interactions with various molecular targets. nih.govscielo.org.mx

Combination Strategies with Resistance Modulators and Adjuvants (pre-clinical)

Combination therapy is a crucial strategy, particularly in combating challenges like antimicrobial resistance. zonmw.nlnih.govuniversiteitleiden.nl This approach involves using sets of drugs rather than single agents to treat infections or diseases. nih.gov Pre-clinical development of combination treatments is complex and requires standardized methodologies, often involving advanced experimental models and computer simulations to predict efficacy and optimize dosing schedules. zonmw.nloncodesign-services.com Resistance modulators are agents that can help overcome existing resistance mechanisms in pathogens or diseased cells, while adjuvants can enhance the activity of the primary therapeutic agent. nih.govfda.gov Pre-clinical studies evaluate the potential of combining existing drugs with resistance modulators or adjuvants to improve outcomes. nih.govthe-microbiologist.comnih.govmdpi.com

High-Throughput Screening for Novel Potentiators or Analogs

High-throughput screening (HTS) is a powerful technique used in drug discovery to rapidly test large libraries of small molecules for desired biological activity. nih.govnih.govbiorxiv.org This method allows researchers to efficiently identify potential drug candidates, including novel potentiators that can enhance the effect of another drug or analogs with improved properties. nih.govfindaphd.commdpi.com HTS campaigns typically involve automated systems to screen tens of thousands to millions of compounds against a specific target or phenotypic assay. nih.govbiorxiv.org The goal is to identify "hit" compounds that can then be further optimized through medicinal chemistry to develop lead candidates. nih.gov

Application of Omics Technologies (e.g., transcriptomics, proteomics) in Mechanistic Studies

Omics technologies, such as transcriptomics and proteomics, represent a set of high-throughput techniques used in biomedical research to study biological molecules on a large scale. frontiersin.orgmdpi.comresearchgate.netnih.gov Transcriptomics involves the analysis of the complete set of RNA transcripts produced by an organism or cell, providing insights into gene expression levels under specific conditions. frontiersin.orgmdpi.com Proteomics focuses on the systematic evaluation of all proteins expressed by a cell, tissue, or organism, allowing for the identification and quantification of proteins involved in particular biological processes or responses to drug treatment. frontiersin.orgmdpi.com Applying these technologies can provide crucial insights into the mechanisms of action of antimicrobial compounds and other therapeutic agents by revealing how they affect gene and protein expression profiles within target cells or pathogens. frontiersin.orgnih.gov

Computational and AI-Driven Drug Discovery for Nefloxacin Derivatives

Q & A

Q. How can researchers align this compound studies with FAIR data principles (Findable, Accessible, Interoperable, Reusable)?

  • Implementation Steps:
  • Deposit raw datasets in public repositories (e.g., Zenodo) with DOI links.
  • Use standardized ontologies (e.g., ChEBI for chemical structures).
  • Adopt electronic lab notebooks (ELNs) for metadata annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.